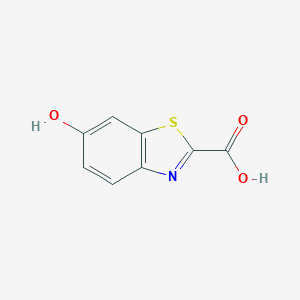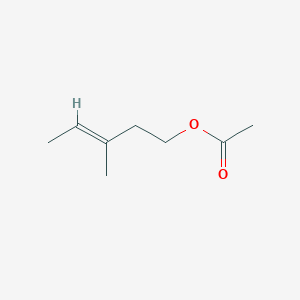
Methyl pentenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl pentenol is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as 3-methyl-3-penten-2-ol and is a colorless liquid with a fruity odor. Methyl pentenol is widely used in various industries, including the pharmaceutical and chemical industries, due to its unique properties.
Mecanismo De Acción
Methyl pentenol acts as a nucleophile in various chemical reactions. It can also undergo oxidation and reduction reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
Methyl pentenol has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl pentenol has various advantages for lab experiments. This compound is readily available and is relatively inexpensive. Additionally, it has a low toxicity and is easy to handle. However, methyl pentenol has some limitations. This compound has a low boiling point, which can make it difficult to handle in certain experiments. Additionally, it has a strong odor, which can be unpleasant for researchers.
Direcciones Futuras
There are various future directions for research involving methyl pentenol. One potential area of research is the development of new pharmaceuticals using this compound. Additionally, research could focus on the use of methyl pentenol in the production of new fragrances and flavorings. Further research could also explore the potential anti-inflammatory and analgesic effects of this compound. Finally, research could focus on the development of new synthesis methods for methyl pentenol that are more efficient and cost-effective.
Métodos De Síntesis
Methyl pentenol can be synthesized through various methods, including the reaction of acrolein with isobutylene in the presence of a catalyst. This reaction produces 3-methyl-3-penten-2-ol as the main product. Another method involves the reaction of 3-methyl-2-butenal with hydrogen gas in the presence of a catalyst. This method produces a mixture of 3-methyl-3-penten-2-ol and 2-methyl-3-penten-2-ol.
Aplicaciones Científicas De Investigación
Methyl pentenol is widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in various chemical reactions. It is also used as a flavoring agent in the food industry. Additionally, methyl pentenol is used in the production of various pharmaceuticals and fragrances.
Propiedades
Número CAS |
1708-97-0 |
|---|---|
Nombre del producto |
Methyl pentenol |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
Clave InChI |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES isomérico |
C/C=C(\C)/CCOC(=O)C |
SMILES |
CC=C(C)CCOC(=O)C |
SMILES canónico |
CC=C(C)CCOC(=O)C |
Otros números CAS |
1708-97-0 925-72-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



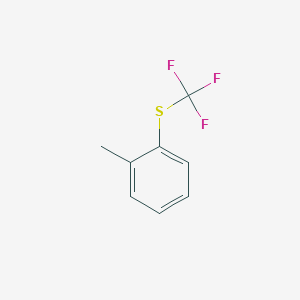
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
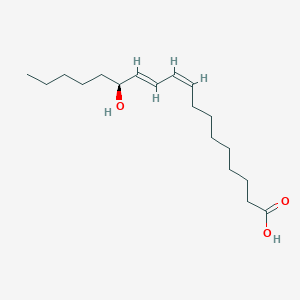
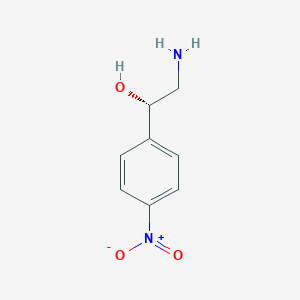
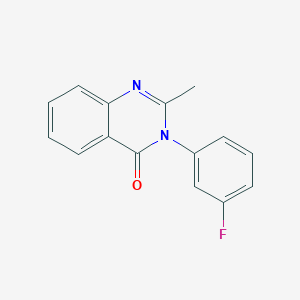
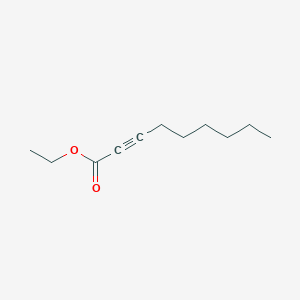
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
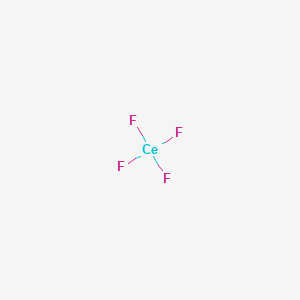
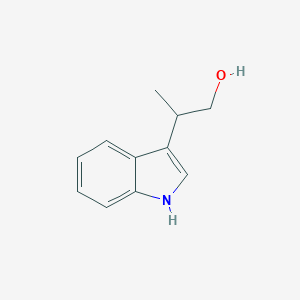
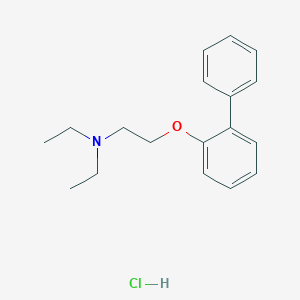
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
